2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 126535-38-4
VCID: VC17564737
InChI: InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

CAS No.: 126535-38-4

Cat. No.: VC17564737

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride - 126535-38-4

Specification

CAS No. 126535-38-4
Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name 2-methyl-2,3-dihydroindole-1-carbonyl chloride
Standard InChI InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3
Standard InChI Key JMQFQLHWSFDDNB-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a 2-methylindoline system (a bicyclic framework combining a benzene ring and a partially saturated pyrrole ring) fused to a carbonyl chloride group at the 1-position. Key structural features include:

PropertyValueSource
Molecular FormulaC10H10ClNO\text{C}_{10}\text{H}_{10}\text{ClNO}
Molecular Weight195.64 g/mol
IUPAC Name2-methyl-2,3-dihydroindole-1-carbonyl chloride
SMILES NotationCC1CC2=CC=CC=C2N1C(=O)Cl
InChI KeyJMQFQLHWSFDDNB-UHFFFAOYSA-N

The planar aromatic benzene ring and the puckered pyrrolidine-like ring create a stereoelectronic environment that influences reactivity. The carbonyl chloride group (C(=O)Cl-\text{C(=O)Cl}) is highly electrophilic, making the compound prone to nucleophilic substitution reactions.

Synthesis and Manufacturing

Established Synthetic Routes

  • Vilsmeier-Haack Reaction:
    Indoline precursors may undergo formylation followed by chlorination. For example, treating 2-methylindoline with phosphoryl chloride (POCl3\text{POCl}_3) in dimethylformamide (DMF) could yield the target compound.

  • Acylation of Indolines:
    Reacting 2-methylindoline with phosgene (COCl2\text{COCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2) under anhydrous conditions represents a direct route . This method mirrors the synthesis of methyl 1-methylindoline-6-carboxylate, where iodomethane methylates the indoline nitrogen .

Optimization Challenges

Key challenges include:

  • Steric Hindrance: The 2-methyl group may impede access to the 1-position, necessitating elevated temperatures or catalytic assistance.

  • Moisture Sensitivity: The acid chloride group requires strictly anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.

Reactivity and Functionalization

Nucleophilic Substitution

The carbonyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols), forming amides or esters. For instance:

R-NH2+C10H10ClNOR-NH-C(=O)-indoline+HCl\text{R-NH}_2 + \text{C}_{10}\text{H}_{10}\text{ClNO} \rightarrow \text{R-NH-C(=O)-indoline} + \text{HCl}

This reactivity is central to its role as a synthetic intermediate.

Ring-Opening Reactions

Under strong basic conditions, the indoline ring may undergo retro-Diels-Alder reactions, though this pathway remains unexplored for this specific derivative.

Applications in Drug Discovery

Pharmacophore Development

Indoline derivatives are privileged structures in medicinal chemistry due to their resemblance to endogenous neurotransmitters. The carbonyl chloride moiety enables rapid diversification into libraries of amides and ureas for high-throughput screening.

Case Studies

  • Anticancer Agents: Analogous compounds like SU11274 (a pyrroloindoline sulfonamide) inhibit tyrosine kinases, suggesting potential antitumor applications .

  • Antimicrobials: Indoline carboxamides have demonstrated activity against Trypanosoma brucei, the causative agent of African sleeping sickness .

HazardPrecautionary Measure
Skin/Eye IrritationUse nitrile gloves and goggles
Hydrochloric Acid ReleaseWork in a fume hood
Reactivity with WaterStore under anhydrous argon

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceReactivity Comparison
1-Methyl-1H-imidazole-2-carbonyl chlorideAromatic imidazole vs. indolineHigher thermal stability
Methyl indoline-6-carboxylateEster vs. acid chlorideLess electrophilic

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indoline derivatives.

  • Prodrug Applications: Exploring hydrolytically stable prodrug forms for in vivo studies.

  • Computational Modeling: Using DFT calculations to predict reactivity and optimize synthetic yields.

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